molecular formula C20H22N2O4 B5339975 methyl 4-morpholin-4-yl-3-[(phenylacetyl)amino]benzoate

methyl 4-morpholin-4-yl-3-[(phenylacetyl)amino]benzoate

カタログ番号 B5339975
分子量: 354.4 g/mol
InChIキー: TZVSNMILKODHPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-morpholin-4-yl-3-[(phenylacetyl)amino]benzoate, also known as MPAA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. MPAA has been shown to have potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.

作用機序

The mechanism of action of methyl 4-morpholin-4-yl-3-[(phenylacetyl)amino]benzoate involves the inhibition of DPP-4, which is a protease enzyme that cleaves GLP-1 and other peptides involved in glucose homeostasis. Inhibition of DPP-4 leads to increased levels of GLP-1, which stimulates insulin secretion and reduces blood glucose levels. This compound has also been shown to have direct effects on insulin signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been shown to reduce inflammation and oxidative stress in these models, which may contribute to its therapeutic effects. Additionally, this compound has been shown to have beneficial effects on lipid metabolism, including reducing triglyceride levels and increasing HDL cholesterol levels.

実験室実験の利点と制限

One advantage of methyl 4-morpholin-4-yl-3-[(phenylacetyl)amino]benzoate as a research tool is its potency and specificity as a DPP-4 inhibitor. This allows for precise manipulation of GLP-1 levels and investigation of its effects on glucose homeostasis and other physiological processes. However, one limitation of this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.

将来の方向性

There are a number of future directions for research on methyl 4-morpholin-4-yl-3-[(phenylacetyl)amino]benzoate and its potential therapeutic applications. One area of interest is the development of more potent and selective DPP-4 inhibitors, which may have improved efficacy and safety profiles. Another area of interest is the investigation of this compound's effects on other physiological processes beyond glucose homeostasis, such as inflammation and oxidative stress. Additionally, there is potential for the development of novel drug delivery systems for this compound and other DPP-4 inhibitors, which may improve their bioavailability and therapeutic efficacy.

合成法

The synthesis of methyl 4-morpholin-4-yl-3-[(phenylacetyl)amino]benzoate involves a series of chemical reactions starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The resulting compound is then reacted with phenylacetic acid to form an amide bond. Finally, the morpholine ring is introduced using a reaction with morpholine and a suitable coupling agent such as DCC.

科学的研究の応用

Methyl 4-morpholin-4-yl-3-[(phenylacetyl)amino]benzoate has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to be a potent inhibitor of DPP-4, which is involved in the regulation of blood glucose levels. Inhibition of DPP-4 leads to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion and reduces blood glucose levels. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of metabolic disorders.

特性

IUPAC Name

methyl 4-morpholin-4-yl-3-[(2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-20(24)16-7-8-18(22-9-11-26-12-10-22)17(14-16)21-19(23)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSNMILKODHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。